Melitracen

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

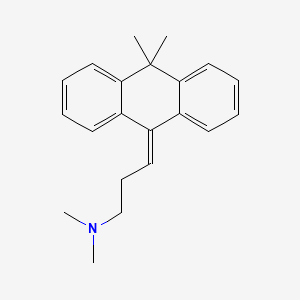

3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWLWDURRGNSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10563-70-9 (hydrochloride) | |

| Record name | Melitracen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048274 | |

| Record name | Melitracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-29-6 | |

| Record name | Melitracen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melitracen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melitracen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melitracen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melitracen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELITRACEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7T0Y1109Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Properties of Melitracen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen hydrochloride is a tricyclic antidepressant (TCA) with anxiolytic properties.[1][2] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and preclinical and clinical data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. While this compound's primary mechanism involves the inhibition of serotonin and norepinephrine reuptake, quantitative data on its broader receptor interaction profile is limited in publicly accessible literature.[2][3]

Introduction

This compound hydrochloride, a thioxanthene derivative, is a tricyclic antidepressant used in the treatment of depression and anxiety.[2][4] It is often used in combination with the antipsychotic flupentixol.[1] Like other TCAs, this compound's therapeutic effects are primarily attributed to its ability to modulate the levels of key neurotransmitters in the central nervous system.[3] This guide synthesizes the available pharmacological data to provide a detailed understanding of this compound.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3][5] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[3] This enhanced neurotransmission is believed to be the primary driver of its antidepressant and anxiolytic effects.

In addition to its primary targets, this compound, like other TCAs, exhibits affinity for other receptors, which contributes to its broader pharmacological profile and potential side effects.[3] These secondary targets include:

-

Histamine H1 receptors: Antagonism at these receptors can lead to sedative effects.[3]

-

Muscarinic acetylcholine receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[3]

-

Adrenergic receptors: Interaction with these receptors can influence its cardiovascular effects.[3]

-

Dopamine D1 and D2 receptors: While the primary action is on SERT and NET, some interaction with dopamine receptors has been suggested, particularly in the context of its combination with flupentixol.[1]

Primary mechanism of action of this compound Hydrochloride.

Pharmacodynamics: In Vitro Data

Table 1: In Vitro Inhibition of Serotonin Reuptake

| Assay Target | Test System | IC50 (nM) | Reference |

|---|---|---|---|

| ³H-5-HT Reuptake | Synaptosomes | 670 | [6] |

| ¹⁴C-5-HT Reuptake | Blood Platelets | 5500 |[6] |

Note: A comprehensive receptor binding profile with Ki values for SERT, NET, DAT, H1, M1, D1, D2, and other relevant receptors is not currently available in the cited literature.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized, particularly in the context of its oral administration.

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride

| Parameter | Value | Species | Study Conditions | Reference |

|---|---|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Human | Single oral dose | [7] |

| Elimination Half-life (t½) | ~60-73 hours | Human | Single oral dose | [8] |

| Metabolism | Hepatic (demethylation and hydroxylation) | Human | - | [9] |

| Primary Metabolite | Litracen (active) | Human | - | [9] |

| Excretion | Primarily in feces, some in urine | Rat | - |[9] |

ADME pathway of this compound Hydrochloride.

Experimental Protocols

Detailed protocols for key in vitro and in vivo assays relevant to the pharmacological characterization of this compound hydrochloride are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Neurotransmitter Reuptake Inhibition Assay (Synaptosomes)

This protocol describes a method to assess the inhibition of serotonin and norepinephrine reuptake in isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of this compound hydrochloride for the inhibition of SERT and NET.

Materials:

-

Rat brain tissue (e.g., cortex for NET, whole brain minus cerebellum for SERT)

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine)

-

This compound hydrochloride solutions of varying concentrations

-

Selective uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET)

-

Glass-fiber filters

-

Scintillation counter and fluid

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

-

-

Reuptake Assay:

-

Pre-incubate synaptosome aliquots with either vehicle, varying concentrations of this compound hydrochloride, or a saturating concentration of a selective inhibitor (for non-specific uptake).

-

Initiate the reuptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of this compound hydrochloride concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Workflow for neurotransmitter reuptake inhibition assay.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity in rodents.

Objective: To assess the antidepressant-like effects of this compound hydrochloride.

Materials:

-

Male rats or mice

-

Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)

-

Water at 23-25°C

-

Video recording equipment

-

This compound hydrochloride solution for injection (e.g., intraperitoneal)

Procedure:

-

Pre-test Session (Day 1):

-

Place each animal individually into the water tank for a 15-minute session.

-

Remove the animal, dry it, and return it to its home cage. This session induces a state of immobility in the subsequent test.

-

-

Drug Administration (Day 2):

-

Administer this compound hydrochloride or vehicle to the animals at specified time points before the test session (e.g., 30, 60, and 120 minutes prior).

-

-

Test Session (Day 2):

-

24 hours after the pre-test, place each animal back into the water tank for a 5-minute session.

-

Record the session for later analysis.

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with only minor movements to keep the head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Workflow for the Forced Swim Test.

Clinical Applications

This compound hydrochloride, often in combination with flupentixol, is indicated for the treatment of various depressive and anxiety-related disorders, including:

-

Depressive neuroses[10]

-

Masked depression[1]

-

Psychosomatic affections accompanied by anxiety and apathy[1]

-

Menopausal depression[1]

-

Depression in alcoholics and drug addicts[1]

Conclusion

This compound hydrochloride is a tricyclic antidepressant with a well-established primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its pharmacokinetic profile is characterized by oral absorption, extensive hepatic metabolism, and a relatively long elimination half-life. While its clinical efficacy in treating depression and anxiety is recognized, a comprehensive, publicly available dataset of its in vitro binding affinities across a wide range of CNS receptors is lacking. Further research to fully elucidate its receptor interaction profile would provide a more complete understanding of its pharmacological effects and potential for novel therapeutic applications.

References

- 1. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melitracene | C21H25N | CID 25382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]

Melitracen: A Tricyclic Antidepressant with Postulated Neuroprotective Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melitracen is a tricyclic antidepressant (TCA) primarily indicated for the treatment of depression and anxiety.[1] Its principal mechanism of action involves the inhibition of presynaptic reuptake of norepinephrine and serotonin, thereby increasing the synaptic availability of these neurotransmitters.[2] While the pharmacology of this compound has not been as extensively investigated as other TCAs, it is reported to have effects similar to imipramine and amitriptyline.[1] Although direct experimental evidence for the neuroprotective effects of this compound is limited, a growing body of research on the broader class of TCAs suggests potential neuroprotective capabilities. This technical guide will delve into the established pharmacology of this compound and extrapolate its potential neuroprotective mechanisms based on the known class-wide effects of tricyclic antidepressants. This document will summarize quantitative data from preclinical studies of related TCAs, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows.

This compound: Classification and Primary Mechanism of Action

This compound is classified as a tricyclic antidepressant.[1] The therapeutic effects of TCAs in treating depression are primarily attributed to their ability to block the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft.[3] This blockade leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors.[2]

The exact pharmacology of this compound is not fully elucidated, but it is understood to act in a manner similar to other TCAs.[1] It is often used in combination with the antipsychotic agent Flupentixol.[4]

Potential Neuroprotective Mechanisms of this compound (Inferred from Tricyclic Antidepressants)

While direct studies on this compound's neuroprotective effects are scarce, extensive research on other TCAs, such as amitriptyline, imipramine, and clomipramine, has revealed several mechanisms that may contribute to neuronal protection. These findings provide a basis for postulating the potential neuroprotective pathways of this compound.

Modulation of Neurotrophic Factors

A significant body of evidence suggests that TCAs can upregulate the expression of key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[5][6] BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity.[7] By increasing BDNF levels, TCAs may promote neurogenesis and protect neurons from various insults.[8] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and growth.[5]

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[9] Several studies have demonstrated that TCAs possess anti-inflammatory properties.[10] They can modulate the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[11][12] For instance, clomipramine has been shown to attenuate microglia toxicity and decrease the production of TNF-α and nitric oxide.[13]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative conditions.[14] Some TCAs have been shown to exhibit antioxidant properties, which may contribute to their neuroprotective effects.[15] Imipramine, for example, has demonstrated potent anti-inflammatory and antioxidant properties in the central nervous system.[16]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. TCAs may exert neuroprotective effects by modulating apoptotic pathways. Studies on imipramine have shown that it can protect against hydrogen peroxide-induced cell death and reduce the expression of the pro-apoptotic gene p53.[17] Furthermore, imipramine has been found to enhance the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[17]

Quantitative Data from Preclinical Studies of Tricyclic Antidepressants

The following tables summarize key quantitative findings from preclinical studies on the neuroprotective effects of amitriptyline, imipramine, and clomipramine. This data is presented to illustrate the potential neuroprotective capacity of the TCA class, to which this compound belongs.

Table 1: Effects of Tricyclic Antidepressants on Neurotrophic Factors

| Tricyclic Antidepressant | Model System | Key Finding | Reference |

| Amitriptyline | Aged 3xTg-AD Mice | Increased hippocampal BDNF protein levels. | [18] |

| Amitriptyline | Mouse Neuronal Cells | Increased expression of neuroprotection-associated genes. | [19] |

| Imipramine | Rat Model of Alzheimer's Disease | Increased mRNA and protein levels of BDNF and GDNF in the hippocampus. | [16] |

| Imipramine | Mouse Model of Traumatic Brain Injury | Increased preservation of newly-generated neurons in the hippocampus. | [20] |

Table 2: Anti-inflammatory Effects of Tricyclic Antidepressants

| Tricyclic Antidepressant | Model System | Key Finding | Reference |

| Imipramine | Mouse Model of Stress | Attenuated stress-induced increase in plasma IL-6 levels. | [11] |

| Imipramine | Mouse Model of Stress | Reversed the increased mRNA expression of IL-6, TNF-α, and IL-1β in microglia. | [10] |

| Clomipramine | Rat Model of Chronic Stress | Prevented the increase in mRNA levels of pro-inflammatory cytokines (IL-1β, IL-18, IL-6) in the hippocampus. | [12] |

| Clomipramine | Microglial Cells Co-cultured with Neurons | Significantly reduced lipopolysaccharide-induced production of TNF-α and nitric oxide. | [13] |

Table 3: Anti-apoptotic and Neuroprotective Effects of Tricyclic Antidepressants

| Tricyclic Antidepressant | Model System | Key Finding | Reference |

| Amitriptyline | Mouse Model of Kainic Acid-induced Excitotoxicity | Significantly reduced neuronal cell death. | [21] |

| Amitriptyline | Rat Primary Cortical Neurons | Protected against TNF-α-induced neuronal atrophy. | [22] |

| Imipramine | Human Neuroblastoma SH-SY5Y Cells | Protected against hydrogen peroxide-induced impairment of cellular viability. | [17] |

| Imipramine | Human Neuroblastoma SH-SY5Y Cells | Reduced p53 mRNA expression and enhanced the Bcl-2/Bax ratio. | [17] |

Experimental Protocols for Assessing Neuroprotective Effects of Tricyclic Antidepressants

The following are detailed methodologies from key experiments cited in this guide.

In Vivo Model of Alzheimer's Disease and Assessment of Neuroinflammation and Neurogenesis (Imipramine Study)

-

Animal Model: Male Wistar rats receive an intracerebroventricular injection of streptozotocin (STZ) (3 mg/kg) to induce a model of sporadic Alzheimer's disease.[16]

-

Drug Administration: 24 hours after STZ injection, imipramine is administered intraperitoneally at doses of 10 or 20 mg/kg for 14 consecutive days.[16]

-

Behavioral Testing: Cognitive function is evaluated using the Morris water maze and passive avoidance tests.[16]

-

Biochemical Analysis:

-

ELISA: Protein levels of neurotrophic factors (BDNF, GDNF) and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the hippocampus are measured using enzyme-linked immunosorbent assay (ELISA) kits.[16]

-

Real-time PCR: The mRNA levels of genes associated with neurogenesis (Nestin, DCX, Ki67) and mitochondrial biogenesis (PGC-1α, NRF-1, TFAM) in the hippocampus are quantified using real-time polymerase chain reaction.[16]

-

In Vitro Model of Oxidative Stress and Apoptosis (Imipramine Study)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are used.[17]

-

Experimental Design: Cells are pre-incubated with imipramine (1–20 μM) for 24 hours. Subsequently, hydrogen peroxide (H₂O₂) is added to the medium containing imipramine for an additional 24 hours to induce oxidative stress.[17]

-

Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to assess cellular viability.[17]

-

Gene Expression Analysis: The effects of imipramine on the gene expression of pro- and anti-apoptotic proteins (e.g., p53, Bax, Bcl-2) are investigated using real-time PCR.[17]

In Vivo Model of Chronic Stress and Neuroinflammation (Clomipramine Study)

-

Animal Model: Rats are subjected to a chronic unpredictable mild stress (CMS) protocol for 12 weeks to induce depressive-like behavior and neuroinflammation.[12]

-

Drug Administration: During the stress protocol, rats are treated with clomipramine.

-

Biochemical Analysis:

-

Western Blot: Protein levels of Iba-1 (a microglial marker) in the hippocampus are analyzed by Western blotting.[12]

-

Immunohistochemistry: Iba-1 staining is performed in the dentate gyrus of the hippocampus to visualize microglial activation.[12]

-

Real-time PCR: The mRNA levels of pro-inflammatory (IL-1β, IL-18, IL-6) and anti-inflammatory (IL-4, TGF-β) cytokines in the hippocampus are quantified.[12]

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Postulated neuroprotective signaling pathways of tricyclic antidepressants.

Experimental Workflow

Caption: General experimental workflow for assessing neuroprotective effects.

Conclusion

This compound, as a member of the tricyclic antidepressant class, holds theoretical potential for exerting neuroprotective effects. While direct experimental validation is currently lacking, the well-documented neuroprotective properties of other TCAs—including the upregulation of neurotrophic factors, attenuation of neuroinflammation and oxidative stress, and inhibition of apoptosis—provide a strong rationale for investigating this compound in this context. The preclinical data for compounds like amitriptyline and imipramine offer a valuable framework for designing future studies to elucidate the specific neuroprotective profile of this compound. Further research, employing the experimental models and analytical techniques outlined in this guide, is warranted to determine if this compound can be repurposed or further developed as a therapeutic agent for neurodegenerative diseases. Such investigations are crucial for expanding the therapeutic arsenal against these debilitating conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

- 4. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 5. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotrophic factors and neuroplasticity pathways in the pathophysiology and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic clomipramine treatment increases hippocampal volume in rats exposed to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clomipramine Could Be Useful in Preventing Neurological Complications of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Oxidative Stress, Neuroinflammation, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of imipramine on memory, adult neurogenesis, neuroinflammation, and mitochondrial biogenesis in a rat model of alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Imipramine treatment improves cognitive outcome associated with enhanced hippocampal neurogenesis after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amitriptyline protects against TNF‐α‐induced atrophy and reduction in synaptic markers via a Trk‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Tricyclic Antidepressant: Early Clinical Development of Melitracen

For Immediate Release

This technical whitepaper provides an in-depth guide to the early clinical studies and development of Melitracen, a tricyclic antidepressant (TCA) developed by the Danish pharmaceutical company Lundbeck. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the foundational preclinical and clinical research that characterized this compound.

Introduction

This compound (chemical name: N,N-dimethyl-3-(10,10-dimethyl-9(10H)-anthracenylidene)-1-propanamine) emerged during the era of extensive research into tricyclic compounds for the treatment of depressive disorders. Like other TCAs discovered in the mid-20th century, its development was a significant step forward in the pharmacological management of depression. This paper will detail the initial synthesis, preclinical evaluation, and early-phase clinical investigations of this compound as a monotherapy.

Synthesis and Preclinical Development

Chemical Synthesis

The synthesis of this compound hydrochloride has been approached through various methods. One documented pathway involves a seven-step process starting from o-benzoylbenzoic acid, proceeding through reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and finally, salt formation[1]. Another described method utilizes a Grignard reaction between 10,10-dimethyl anthracene-9-ketone and 3-dimethylamino-1-chloropropane in the presence of an initiator, followed by dehydration and salt formation under acidic conditions. The crude product is then purified through pulping, washing, and crystallization[2].

Experimental Protocol: Grignard Reaction Synthesis of this compound

-

Grignard Reagent Formation: In a reaction vessel, initiate a Grignard reaction with 10,10-dimethyl anthracene-9-ketone and 3-dimethylamino-1-chloropropane. An initiator, such as a mixture of iodine and 1,2-dibromoethane, is introduced to start the reaction.

-

Formation of this compound Intermediate: The reaction yields a this compound intermediate.

-

Dehydration and Salt Formation: The intermediate undergoes a dehydration and salt-forming reaction under acidic conditions to produce crude this compound.

-

Purification: The crude product is subjected to pulping and washing, followed by crystallization and purification using an organic solvent to yield high-purity this compound[2].

Preclinical Pharmacology and Toxicology

As a tricyclic antidepressant, the primary mechanism of action of this compound is the inhibition of the reuptake of the neurotransmitters norepinephrine and serotonin at the presynaptic neuronal membrane. This action increases the concentration of these monoamines in the synaptic cleft, which is believed to be the basis of its antidepressant effect[3]. The pharmacology of this compound has been reported to be similar to that of imipramine and amitriptyline, with an improved tolerability profile and a potentially faster onset of action[4].

Preclinical toxicology studies are essential to determine the safety profile of a new chemical entity. For this compound, acute toxicity was evaluated in rodents.

| Preclinical Toxicology of this compound | |

| Test | Result |

| Acute Oral LD50 (Rat) | 170 mg/kg |

| Acute Oral LD50 (Mouse) | 315 mg/kg |

This table summarizes the available acute toxicity data for this compound in rodent models.

Early Clinical Studies

Information on the very early clinical trials of this compound as a standalone therapy is limited in readily available literature, with much of the contemporary research focusing on its combination with the antipsychotic flupentixol. However, a key early clinical study published in 1976 by R. Di Genio and M. Marzo provides insight into the initial therapeutic use of this compound in depressive syndromes[5]. This clinical trial, along with case reports from the same period, formed the basis of understanding its efficacy and safety in humans.

While specific quantitative data from this early trial is not detailed in the available abstract, the study was a critical step in the clinical evaluation of this compound for the treatment of depression in adult and aged populations[5]. The design of such early antidepressant trials often involved small patient cohorts and focused on observational assessments of clinical improvement.

Mechanism of Action and Signaling Pathway

The therapeutic effects of this compound are rooted in its ability to modulate monoaminergic neurotransmission. The following diagram illustrates the proposed mechanism of action at the synaptic level.

References

- 1. chinjmap.com [chinjmap.com]

- 2. CN105418436A - Method for preparing high-purity this compound - Google Patents [patents.google.com]

- 3. Flupentixol/melitracen - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. [Clinical results with the use of this compound in depressive syndromes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Melitracen in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melitracen is a tricyclic antidepressant (TCA) utilized in the treatment of depression and anxiety.[1][2] Its therapeutic effects are primarily attributed to its interaction with monoamine transporters in the central nervous system (CNS). Like other TCAs, this compound's primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake.[3][4] Furthermore, it exhibits a broader pharmacological profile, interacting with various other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side effect profile. This document provides a comprehensive overview of the molecular targets of this compound, presenting available quantitative data, detailed experimental methodologies for target characterization, and visualizations of key signaling pathways and experimental workflows.

Primary Molecular Targets: Monoamine Transporters

The principal therapeutic action of this compound is the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] By inhibiting these transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

Serotonin Transporter (SERT)

This compound inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by binding to SERT. This action is a cornerstone of its antidepressant and anxiolytic effects.

Norepinephrine Transporter (NET)

Similarly, this compound blocks the reuptake of norepinephrine by binding to NET. This modulation of the noradrenergic system is believed to contribute significantly to its therapeutic properties.

Secondary Molecular Targets

Consistent with the pharmacological profile of tricyclic antidepressants, this compound is also known to interact with other receptors in the CNS, which can influence its overall clinical effects and contribute to its side effects.

Histamine H1 Receptor

This compound is expected to have an affinity for histamine H1 receptors, acting as an antagonist.[3] This action is associated with the sedative effects commonly observed with TCAs.

Muscarinic Acetylcholine Receptors

Antagonism of muscarinic acetylcholine receptors is a characteristic feature of TCAs, leading to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[3] this compound likely shares this property.

Sigma Receptors

Several tricyclic antidepressants have been shown to interact with sigma receptors, which may modulate various neurotransmitter systems.[5] The role of this interaction in the overall pharmacological profile of this compound is an area for further investigation.

Quantitative Data Presentation

Specific binding affinity data (Ki values) for this compound are not extensively available in the public domain. Therefore, to provide a representative quantitative profile for a tricyclic antidepressant, the following table summarizes the binding affinities (Ki, in nM) of Amitriptyline , a structurally and pharmacologically similar TCA, for various CNS targets.

| Target | Representative K_i (nM) - Amitriptyline |

| Serotonin Transporter (SERT) | 13.3 |

| Norepinephrine Transporter (NET) | 3.45 |

| Histamine H1 Receptor | 0.4 |

| Muscarinic M1 Receptor | 133 |

| Muscarinic M2 Receptor | - |

| Muscarinic M3 Receptor | - |

| Muscarinic M4 Receptor | - |

| Muscarinic M5 Receptor | - |

| Sigma-1 Receptor | - |

| Sigma-2 Receptor | - |

Downstream Signaling Pathways

The inhibition of serotonin and norepinephrine reuptake by this compound initiates a cascade of downstream intracellular signaling events that are believed to underlie its therapeutic effects. A key pathway implicated in the action of antidepressants is the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling cascade.

Increased synaptic levels of serotonin and norepinephrine lead to the activation of G-protein coupled receptors, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB translocates to the nucleus and promotes the transcription of target genes, including BDNF. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[6][7]

Experimental Protocols

The characterization of this compound's molecular targets involves standard pharmacological assays. The following are detailed methodologies for two key types of experiments.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

6.1.1 Materials

-

Membrane Preparation: Homogenate from brain tissue or cells expressing the target receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for H1 receptors).

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

6.1.2 Procedure

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Synaptosomal Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes, which are isolated presynaptic terminals.

6.2.1 Materials

-

Synaptosome Preparation: Isolated from specific brain regions (e.g., striatum for dopamine uptake, cortex for serotonin/norepinephrine uptake).

-

Radiolabeled Neurotransmitter: e.g., [³H]Serotonin or [³H]Norepinephrine.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Buffer: Krebs-Ringer buffer or similar physiological buffer.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters and Scintillation Counter.

6.2.2 Procedure

-

Pre-incubation: Incubate the synaptosome preparation with varying concentrations of this compound for a short period.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a defined, short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly filter the mixture through glass fiber filters and wash with ice-cold wash buffer to stop the uptake process and remove extracellular radiolabeled neurotransmitter.

-

Counting: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a tricyclic antidepressant with a well-established primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its broader pharmacological profile, which includes interactions with histamine and muscarinic receptors, is characteristic of its drug class and contributes to its overall clinical effects. The downstream modulation of signaling pathways, such as the CREB/BDNF cascade, is thought to be crucial for the neuroplastic changes associated with its therapeutic efficacy. While specific quantitative binding data for this compound is limited, the provided information on the general pharmacology of TCAs, detailed experimental protocols, and key signaling pathways offers a robust framework for researchers and drug development professionals working with this compound. Further research to fully elucidate the specific binding affinities and downstream effects of this compound would be beneficial for a more complete understanding of its molecular pharmacology.

References

- 1. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. psychdb.com [psychdb.com]

- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Amitriptyline functionally antagonizes cardiac H2 histamine receptors in transgenic mice and human atria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Melitracen's Role in Modulating Serotonin and Norepinephrine Reuptake: A Technical Guide

This technical guide will, therefore, provide an in-depth overview of the generally accepted mechanism of action for TCAs as it pertains to serotonin and norepinephrine reuptake, drawing parallels to the expected, albeit unquantified, actions of melitracen. Furthermore, this guide will detail the standard experimental protocols utilized in the pharmaceutical industry and academia to determine the binding affinities and functional inhibition of monoamine transporters, which would be applicable to the characterization of this compound.

Core Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake

This compound is a tricyclic antidepressant that functions by blocking the reuptake of the neurotransmitters serotonin (5-hydroxytryptamine or 5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[1][2][3] This inhibition of the respective transporters, SERT and NET, leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons. This modulation of serotonergic and noradrenergic pathways is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of this compound.

The general signaling pathway is depicted below:

Quantitative Analysis of Transporter Inhibition

While specific data for this compound is unavailable, the following table summarizes the typical binding affinities of other common tricyclic antidepressants for SERT and NET. This provides a comparative context for the expected potency of this compound.

| Tricyclic Antidepressant | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| Amitriptyline | 4.3 | 19.6 |

| Imipramine | 1.4 | 37 |

| Clomipramine | 0.28 | 30 |

| Desipramine | 19.6 | 0.8 |

| Nortriptyline | 10 | 3.2 |

| Note: Kᵢ values are approximate and can vary based on experimental conditions. Data compiled from various pharmacological sources. |

Standard Experimental Protocols for Determining Transporter Affinity and Function

The following sections detail the standard methodologies that would be employed to generate the quantitative data currently lacking for this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific transporter. These assays are typically competitive, measuring the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.

Experimental Workflow:

Key Methodological Details:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used, stably transfected to express high levels of the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Membrane Preparation: Cells are harvested and homogenized to create a membrane preparation that is enriched with the transporters.

-

Radioligands:

-

For SERT: Typically [³H]citalopram or [³H]paroxetine.

-

For NET: Typically [³H]nisoxetine or [³H]desipramine.

-

-

Incubation Conditions: Assays are performed in a buffer at a specific pH and temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Non-specific Binding: Determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET) to saturate all specific binding sites.

-

Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter. This provides a measure of the compound's functional potency (IC₅₀).

Experimental Workflow:

Key Methodological Details:

-

Cell Lines: As with binding assays, HEK293 or CHO cells expressing hSERT or hNET are typically used.

-

Radiolabeled Substrates:

-

For SERT: [³H]Serotonin ([³H]5-HT).

-

For NET: [³H]Norepinephrine ([³H]NE).

-

-

Incubation Conditions: Uptake is typically measured at 37°C to ensure the active transport process is functional.

-

Non-specific Uptake: Determined by conducting the assay at 4°C, which inhibits active transport, or in the presence of a saturating concentration of a known potent inhibitor.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

While this compound's clinical use and general mechanism of action as a serotonin and norepinephrine reuptake inhibitor are acknowledged, the lack of publicly available, specific quantitative data on its interaction with SERT and NET represents a significant gap in its pharmacological profile. The experimental protocols detailed in this guide represent the standard, validated methods by which such data would be generated. For researchers, scientists, and drug development professionals, the application of these methodologies to this compound would be essential to fully characterize its molecular pharmacology and provide a more complete understanding of its therapeutic actions. Until such studies are published, the precise potency and selectivity of this compound at the serotonin and norepinephrine transporters will remain an area of informed extrapolation based on the broader class of tricyclic antidepressants.

References

Investigational Uses of Melitracen in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of Melitracen's established mechanism and explores its theoretical and investigational potential in neurological disorders based on its pharmacological class. The information presented herein is intended for research and development purposes and should not be interpreted as clinical advice.

Executive Summary

This compound is a tricyclic antidepressant (TCA) with an established role in the management of depression and anxiety disorders, often in combination with the antipsychotic agent Flupentixol.[1][2] Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the presynaptic terminals of neurons, thereby increasing the synaptic availability of these neurotransmitters.[3][4] While its clinical application has been predominantly in psychiatry, the broader pharmacological profile of TCAs suggests potential, yet largely unexplored, avenues for investigation in the field of neurology. This technical guide synthesizes the known pharmacology of this compound and extrapolates potential investigational uses in neurological disorders, drawing parallels from the neuroprotective effects observed with other TCAs. This guide also outlines hypothetical experimental protocols to explore these potential applications.

Core Pharmacology of this compound

This compound's primary therapeutic effects are attributed to its ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft.[4] This modulation of monoaminergic systems is central to its antidepressant and anxiolytic properties.[3] Like other TCAs, this compound also interacts with other receptor systems, which can contribute to both its therapeutic effects and its side-effect profile.[1][3]

Mechanism of Action

The principal mechanism of this compound is the inhibition of serotonin and norepinephrine reuptake.[3][4] By blocking SERT and NET on presynaptic neurons, the concentration of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft increases, enhancing neurotransmission.[4]

Investigational Potential in Neurological Disorders: An Inferential Analysis

Direct evidence for the investigational use of this compound in primary neurological disorders is currently scarce. However, based on the known neuroprotective properties of the broader class of tricyclic antidepressants, several potential avenues for research can be proposed.

Potential Neuroprotective Mechanisms of Tricyclic Antidepressants

Studies on various TCAs have suggested that their therapeutic effects may extend beyond monoamine reuptake inhibition to include neuroprotective actions. These mechanisms, while not yet demonstrated for this compound specifically, provide a strong rationale for its investigation in neurological contexts.

| Potential Neuroprotective Mechanism | Putative Signaling Pathways Involved | Potential Relevance to Neurological Disorders |

| Increased Neurotrophic Factor Expression | Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF) via CREB activation. | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), Stroke, Traumatic Brain Injury. |

| Anti-inflammatory Effects | Inhibition of microglial activation and subsequent reduction in pro-inflammatory cytokine release (e.g., TNF-α, IL-1β, IL-6). | Neuroinflammatory conditions (e.g., Multiple Sclerosis), Neurodegenerative diseases. |

| Anti-apoptotic Effects | Modulation of the Bcl-2 family of proteins, inhibition of caspase activation. | Ischemic brain injury, Neurodegenerative diseases. |

| Antioxidant Properties | Reduction of oxidative stress markers and enhancement of endogenous antioxidant systems. | Stroke, Neurodegenerative diseases. |

Hypothetical Investigational Areas for this compound

Based on the aforementioned mechanisms, this compound could be investigated for its potential therapeutic utility in the following neurological conditions:

-

Neurodegenerative Diseases: By potentially promoting neuronal survival through increased neurotrophic support and reducing the neuroinflammatory component of diseases like Parkinson's and Alzheimer's.

-

Ischemic Stroke: By potentially mitigating neuronal death in the penumbra through anti-apoptotic and antioxidant effects.

-

Chronic Neuropathic Pain: An area where TCAs are already used, this compound's efficacy could be further explored.

Proposed Experimental Protocols for Investigating Neuroprotective Effects

To validate the theoretical neuroprotective potential of this compound, a series of preclinical in vitro and in vivo studies are necessary.

In Vitro Neuroprotection Assays

Objective: To determine if this compound can protect cultured neurons from various insults relevant to neurological diseases.

Experimental Workflow:

In Vivo Studies in Animal Models of Neurological Disorders

Objective: To evaluate the efficacy of this compound in relevant animal models of neurological diseases.

Experimental Design:

-

Animal Models: Utilize established models such as the MPTP or 6-OHDA models for Parkinson's disease, or transgenic mouse models for Alzheimer's disease.[5][6][7][8][9][10][11][12][13][14]

-

Treatment Paradigm: Administer this compound systemically and assess its ability to mitigate behavioral deficits, neuronal loss, and pathological markers (e.g., alpha-synuclein aggregation, amyloid-beta plaques).

-

Outcome Measures:

-

Behavioral tests: To assess motor function, cognition, and memory.

-

Histopathology: To quantify neuronal survival and pathological protein deposition.

-

Biochemical assays: To measure levels of neurotransmitters, neurotrophic factors, and inflammatory markers in brain tissue.

-

Potential Signaling Pathways for Investigation

Should this compound exhibit neuroprotective properties, further investigation into the underlying signaling pathways would be warranted. Based on the actions of other TCAs, the following pathways are of particular interest.

Conclusion and Future Directions

While this compound is a well-established antidepressant, its potential role in treating primary neurological disorders remains largely unexplored. Based on the known neuroprotective effects of the tricyclic antidepressant class, there is a compelling rationale for investigating this compound's efficacy in conditions such as neurodegenerative diseases and ischemic stroke. The proposed experimental workflows provide a roadmap for preclinical studies to elucidate its potential neuroprotective mechanisms and therapeutic utility. Future research should focus on rigorous in vitro and in vivo testing to validate these hypotheses and to determine if this compound, or novel derivatives, could be repurposed or developed as disease-modifying therapies for neurological disorders.

References

- 1. Tricyclic antidepressant treatment evokes regional changes in neurotrophic factors over time within the intact and degenerating nigrostriatal system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neurotrophic and neuroprotective effects of psychotropic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Animal Models of Parkinson’s Disease (PD) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 7. Translational animal models for Alzheimer's disease: An Alzheimer's Association Business Consortium Think Tank - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational animal models for Alzheimer's disease: An Alzheimer's Association Business Consortium Think Tank - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurobiology.lu.se [neurobiology.lu.se]

- 14. Drugs Induced Alzheimer’s Disease in Animal Model | Semantic Scholar [semanticscholar.org]

Pharmacokinetics and Bioavailability of Melitracen in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitracen, a tricyclic antidepressant, functions primarily through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft. While its clinical pharmacokinetic profile in humans has been explored, particularly in the context of combination therapies, detailed quantitative data from preclinical animal models remain scarce in publicly available literature. This guide synthesizes the known information on the pharmacokinetics and bioavailability of this compound in preclinical species, outlines relevant experimental methodologies, and provides visualizations of its proposed mechanism of action and typical experimental workflows. The limited availability of specific preclinical data underscores the need for further research to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in foundational animal models.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) utilized for the management of depression and anxiety. Its therapeutic effect is attributed to its ability to block the reuptake of key neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT), at the presynaptic terminals of neurons. This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.

Preclinical Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound in common preclinical species such as rats and mice (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) are not extensively reported in the public domain. However, some key metabolic and disposition characteristics have been described.

Data Presentation

The following tables summarize the available qualitative and quantitative preclinical data for this compound.

Table 1: this compound Metabolism in Preclinical Models

| Parameter | Species | Finding | Citation |

| Primary Metabolic Pathways | Rat | Demethylation and Hydroxylation | |

| Major Active Metabolite | Rat | Litracen (secondary amine) |

Table 2: this compound Distribution in Preclinical Models

| Parameter | Species | Value | Citation |

| Plasma Protein Binding | Rat | ~89% |

Note: The lack of specific values for key pharmacokinetic parameters in these tables highlights the current data gap in the literature.

Proposed Mechanism of Action and Signaling Pathway

As a tricyclic antidepressant, this compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, enhancing their signaling to postsynaptic receptors.

Experimental Protocols for Preclinical Pharmacokinetic Studies

Animal Models

-

Species: Sprague-Dawley rats or CD-1 mice are commonly used.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for fasting periods as required by the study design.

Administration

-

Oral (PO) Administration:

-

Formulation: this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol 400).

-

Procedure: Administration is performed via oral gavage using a ball-tipped gavage needle. The volume administered is calculated based on the animal's body weight.

-

-

Intravenous (IV) Administration:

-

Formulation: A sterile, isotonic solution of this compound is prepared for injection.

-

Procedure: The formulation is administered as a bolus injection or a short infusion, typically into a tail vein (in mice and rats) or a cannulated jugular vein (in rats).

-

Sample Collection

-

Blood Sampling:

-

Time Points: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Method: In rats, blood is often collected from the tail vein or via a surgically implanted cannula. In mice, sparse sampling (one or two samples per mouse) or serial sampling from the saphenous or submandibular vein may be employed.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of this compound and its metabolites in plasma.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Liquid-Liquid Extraction: An alternative method where the drug is extracted from the plasma into an immiscible organic solvent.

-

Solid-Phase Extraction: A more targeted approach using a solid sorbent to isolate the drug from the plasma matrix.

-

-

Chromatography: A reverse-phase C18 column is typically used with a mobile phase gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. This includes:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Clearance): For oral administration.

-

Vd/F (Apparent Volume of Distribution): For oral administration.

-

F (Bioavailability): Calculated by comparing the AUC from oral administration to that from intravenous administration.

In Vitro Metabolism Studies

To further understand the metabolic profile of this compound, in vitro studies using liver microsomes can be conducted.

Experimental Protocol for Liver Microsomal Stability Assay

-

System: Incubations are performed with rat liver microsomes.

-

Incubation Mixture: The mixture typically contains liver microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and this compound at a known concentration in a phosphate buffer.

-

Procedure:

-

The reaction is initiated by the addition of the NADPH-regenerating system.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a cold organic solvent.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

-

-

Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.

Conclusion and Future Directions

The available preclinical data on this compound is limited, primarily indicating its metabolism in rats via demethylation and hydroxylation and its high plasma protein binding. There is a significant lack of comprehensive in vivo pharmacokinetic studies in preclinical models, which are essential for a thorough understanding of its ADME properties and for guiding clinical study design. Future research should focus on conducting definitive oral and intravenous pharmacokinetic studies in at least one rodent (e.g., rat) and one non-rodent species to determine key parameters such as bioavailability, clearance, and volume of distribution. Furthermore, detailed metabolite identification and profiling studies would provide a more complete picture of its biotransformation and potential for drug-drug interactions.

Methodological & Application

Application Notes and Protocols for Designing Animal Models of Depression for Melitracen Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. The development of effective therapeutic agents relies on the use of valid and reproducible animal models that recapitulate key endophenotypes of depression. This document provides detailed application notes and protocols for designing and implementing animal models of depression, specifically for the preclinical evaluation of Melitracen, a tricyclic antidepressant (TCA).

This compound, like other TCAs, primarily functions by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin in the brain.[1][2] By blocking the reabsorption of these neurotransmitters, this compound increases their availability in the synaptic cleft, which is thought to contribute to its antidepressant effects.[1][3] This document outlines protocols for three widely used stress-based rodent models of depression: Chronic Unpredictable Stress (CUS), Learned Helplessness (LH), and Social Defeat Stress (SDS). Additionally, it details common behavioral assays for assessing depression-like behaviors and discusses the key signaling pathways implicated in the pathophysiology of depression and the potential mechanism of action of this compound.

I. Animal Models of Depression

The selection of an appropriate animal model is critical for the valid assessment of potential antidepressant compounds.[4][5] The models described below are based on the principle that chronic stress is a significant etiological factor in human depression.[6]

Chronic Unpredictable Stress (CUS) Model

The CUS model is an established, translationally relevant paradigm for inducing a depression-like state in rodents by exposing them to a series of mild, unpredictable stressors over an extended period.[6][7][8] This model has high face and construct validity, mimicking the chronic and unpredictable nature of stress in human life.[6]

Experimental Protocol:

-

Animal Selection: Use adult male C57BL/6J mice or Sprague Dawley/Wistar rats.[7][9] House animals individually to prevent social buffering.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the protocol.

-

Baseline Testing: Conduct baseline behavioral tests (e.g., Sucrose Preference Test, Forced Swim Test) to establish a pre-stress phenotype.

-

CUS Procedure (4-8 weeks): [7][9] Expose animals to a different stressor each day in a random order. The duration and timing of the stressor should also be varied to maintain unpredictability.

-

Stressor Examples:

-

Damp Bedding: Add 200 ml of water to the home cage bedding.

-

Cage Tilt: Tilt the home cage 45 degrees along the vertical axis.

-

Stroboscopic Light: Expose animals to a flashing light (150 flashes/min) for a designated period.

-

White Noise: Expose animals to 85-95 dB white noise.

-

Overnight Illumination: Keep the lights on during the dark cycle.

-

Food and Water Deprivation: Withhold food and/or water for a period of 12-24 hours.

-

Predator Odor: Introduce a cloth with predator urine (e.g., fox) into the cage.

-

Forced Swim: Place the animal in a cylinder of water (25°C) for 10-15 minutes.

-

Social Stress: House the experimental animal with a more dominant, aggressive animal for a short period.[7]

-

-

-

This compound Administration: Following the CUS period, divide the animals into vehicle and this compound treatment groups. Administer this compound orally (gavage) or via intraperitoneal (IP) injection daily for at least 2-3 weeks. Dosages should be determined based on pilot studies, but typical ranges for TCAs in rodents are 5-20 mg/kg.

-

Behavioral Testing: Conduct behavioral assays during the final week of treatment to assess the efficacy of this compound.

Experimental Workflow for CUS Model:

Learned Helplessness (LH) Model

The LH model is based on the observation that exposure to uncontrollable and inescapable stress leads to a state of passivity and a failure to cope with subsequent stressors.[4][10] This model has good predictive validity for antidepressant efficacy.[7][11]

Experimental Protocol:

-

Animal Selection: Use adult male Sprague Dawley rats or C57BL/6N mice.[11]

-

Apparatus: Use a two-way shuttle box with a grid floor capable of delivering scrambled foot shocks.

-

Induction of Helplessness (Day 1):

-

Place the animal in the shuttle box and deliver a series of inescapable and unpredictable foot shocks (e.g., 60 shocks, 0.5-1.0 mA, 15s duration, random inter-shock interval of 60-120s). The animal has no control over the termination of the shock.

-

A control group should be included that is either not exposed to shock or is exposed to escapable shock (e.g., by pressing a lever).[12]

-

-

Testing for Helplessness (Day 3):

-

Place the animal back in the shuttle box.

-

Deliver a series of escapable shocks (e.g., 30 trials, 0.5 mA). A conditioned stimulus (e.g., a light or tone) precedes the shock by 10 seconds. The animal can escape the shock by crossing to the other side of the shuttle box.

-

Record the number of failures to escape and the latency to escape for each trial. Animals that fail to escape on a significant number of trials are considered "helpless."

-

-

This compound Administration: Begin daily this compound or vehicle administration after the induction phase and continue for 2-3 weeks before the helplessness testing, or administer acutely before testing, depending on the study design.

-

Data Analysis: Compare the number of escape failures and escape latencies between the vehicle and this compound-treated groups.

Experimental Workflow for LH Model:

Social Defeat Stress (SDS) Model

The SDS model is based on the resident-intruder paradigm and leverages the natural territorial behavior of male rodents to induce a depression-like phenotype characterized by social avoidance and anxiety.[13][14][15] This model is considered to have high etiological and face validity for stress-induced depression.[13][14]

Experimental Protocol:

-

Animal Selection: Use adult male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.[13]

-

Resident Screening: Screen CD-1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage and selecting those that consistently attack within 60 seconds.

-

Social Defeat Procedure (10 consecutive days): [13][16]

-

Introduce a C57BL/6J intruder mouse into the home cage of a novel aggressive CD-1 resident for 5-10 minutes, during which physical confrontation occurs.[13]

-

After the physical interaction, house the intruder in the same cage as the resident but separated by a perforated divider for the remainder of the 24-hour period, allowing for continuous sensory stress.[13]

-

Repeat this procedure for 10 days, exposing the intruder to a new resident each day to prevent habituation.[13]

-

-

Social Interaction Test (Day 11):

-

Place the defeated mouse in an open field arena with a wire mesh enclosure at one end.

-

In the first session (target absent), measure the time the mouse spends in the "interaction zone" around the empty enclosure.

-

In the second session (target present), place an unfamiliar CD-1 mouse inside the enclosure and again measure the time the intruder spends in the interaction zone.

-

Calculate a social interaction ratio (time with target / time without target). A ratio of less than 1 indicates social avoidance.

-

-

This compound Administration: Administer this compound or vehicle daily during the 10-day defeat period or during a subsequent treatment period before the social interaction test.

-

Data Analysis: Compare the social interaction ratios between the vehicle and this compound-treated groups.

Experimental Workflow for SDS Model:

II. Behavioral Assays for Depression-Like Phenotypes

Several behavioral tests are used to assess the different endophenotypes of depression in rodents.[6][17]

Forced Swim Test (FST)

The FST is used to measure behavioral despair.[6][17] Antidepressants typically reduce the duration of immobility in this test.

Protocol:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Place the animal in the cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water.

-

-

Data Analysis: Compare the duration of immobility between vehicle and this compound-treated groups.